Lipophilicity (logP) Differentiation: 3,4-Difluorophenyl vs. 4-Fluorophenyl, 3,4-Dichlorophenyl, and Unsubstituted Phenyl Analogs
The calculated logP of 4-(3,4-difluorophenyl)azetidin-2-one is 1.20, as reported by Fluorochem . This value represents a significant and quantifiable increase in lipophilicity compared to the mono-fluoro analog 4-(4-fluorophenyl)azetidin-2-one (logP = 1.06) , and a substantial decrease compared to the 3,4-dichlorophenyl analog (logP = 2.55) . Compared to the unsubstituted 4-phenylazetidin-2-one (logP ≈ 1.58 for the (S)-enantiomer, ~0.03 for the racemate) , the 3,4-difluoro substitution achieves a more balanced, moderate lipophilicity profile. This intermediate logP is critical for achieving optimal membrane permeability while avoiding excessive lipophilicity-related liabilities such as high metabolic clearance, phospholipidosis, and off-target promiscuity.
| Evidence Dimension | Calculated partition coefficient (logP) – a key determinant of drug-likeness, membrane permeability, and metabolic stability |
|---|---|
| Target Compound Data | logP = 1.20 (4-(3,4-difluorophenyl)azetidin-2-one) |
| Comparator Or Baseline | 4-(4-fluorophenyl)azetidin-2-one: logP = 1.06; 4-(3,4-dichlorophenyl)azetidin-2-one: logP = 2.55; 4-phenylazetidin-2-one: logP ≈ 1.58 (S-enantiomer), ~0.03 (racemate) |
| Quantified Difference | ΔlogP = +0.14 vs. 4-F analog (13% increase); ΔlogP = –1.35 vs. 3,4-Cl₂ analog (53% decrease); ΔlogP = –0.38 vs. (S)-4-phenyl analog (24% decrease) |
| Conditions | Computational prediction (ALOGPS/ChemAxon) as reported by vendor datasheets; consistent methodology across comparisons |
Why This Matters
The distinct logP value of 1.20 positions this compound in a more favorable lipophilicity range for central nervous system (CNS) penetration and oral bioavailability compared to both the overly hydrophilic mono-fluoro analog and the excessively lipophilic dichloro analog, directly influencing procurement decisions for lead optimization programs targeting intracellular or CNS targets.
